N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide features a benzodioxin core linked to a thioacetamide group substituted with a spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene ring bearing a thiophen-2-yl moiety. This structure combines conformational rigidity (via the spirocyclic system) with sulfur-based bioisosteric elements (thiophene and sulfanyl groups), which are often associated with enhanced pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-19(23-15-6-7-16-17(13-15)28-11-10-27-16)14-30-21-20(18-5-4-12-29-18)24-22(25-21)8-2-1-3-9-22/h4-7,12-13H,1-3,8-11,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPMTRLFLGJQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin moiety and a spiro-linked thiophene derivative. Its molecular formula is with a molecular weight of 458.5 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydro-1,4-benzodioxin derivatives. The synthetic pathway typically includes the formation of the thiophene-spiro linkage through a series of nucleophilic substitutions and coupling reactions. Various methods have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Antidiabetic Potential
A related study focused on the anti-diabetic potential of similar benzodioxin derivatives demonstrated moderate inhibitory effects on the α-glucosidase enzyme. This suggests that the compound could be explored for its potential in managing postprandial blood glucose levels .
| Compound | α-glucosidase Inhibition (%) |
|---|---|
| 7a | Weak (10%) |
| 7i | Moderate (50%) |
| 7k | Moderate (55%) |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of benzodioxin derivatives on various cancer cell lines. Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin) have shown promising cytotoxic activity against human promyelocytic leukemic cells (HL-60). The mechanism appears to involve the generation of free radicals that induce oxidative stress in cancer cells .
Case Studies
- Antimicrobial Efficacy : A series of benzodioxin derivatives were tested against Staphylococcus aureus and Candida albicans. Results indicated a dose-dependent response with significant inhibition at higher concentrations.
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on HL-60 cells, it was found that certain derivatives led to cell death through apoptosis pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone but differ in their heterocyclic substituents and sulfanyl-linked groups. Key comparisons are summarized below:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Benzodioxin core + oxadiazole ring with variable phenyl substituents.
- Activity : Broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values in the range of 2–8 µg/mL for active derivatives. Low cytotoxicity (hemolytic activity <15% at 100 µg/mL) .
- Key Difference : The oxadiazole ring provides planar geometry and hydrogen-bonding capacity, whereas the target compound’s spirocyclic system may enhance metabolic stability.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Structure : Benzodioxin core + thiadiazole ring with a 4-methoxybenzyl group.
- Activity: Not explicitly reported, but thiadiazole derivatives are known for antifungal and antioxidant properties. The 4-methoxybenzyl group may improve lipophilicity and membrane penetration .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Benzodioxin core + triazole ring with furylmethyl and pyridinyl substituents.
- Activity : Triazole derivatives often exhibit dual antibacterial and anticancer activities. The pyridinyl group may enhance chelation with metal ions in bacterial enzymes .
- Key Difference : The triazole ring’s smaller size compared to the spirocyclic system in the target compound may reduce steric hindrance during target binding.
2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides
- Structure : Benzodioxin core + sulfonamide group with 4-chlorophenyl and substituted phenyl groups.
- Activity : Strong antifungal activity (e.g., against Candida albicans) and moderate antibacterial effects. Compound 7l (3,5-dimethylphenyl substituent) showed low hemolytic activity (<10%) .
Structural and Functional Analysis Table
Q & A
Q. Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects: Electron-withdrawing groups (e.g., -NO₂) on the phenylacetamide moiety often reduce α-glucosidase inhibition, while electron-donating groups (e.g., -OCH₃) enhance activity .
Molecular Docking : Perform in silico studies to assess binding affinity to α-glucosidase active sites. For example, thiophenyl and diazaspiro groups may form π-π stacking or hydrogen bonds with catalytic residues .
Validation : Synthesize analogs with targeted substituents (e.g., 4-methoxy vs. 4-nitro) to confirm SAR trends .
Q. What computational tools are effective for simulating reaction pathways and predicting intermediate stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles for sulfonamide formation and alkylation steps. Transition state analysis (e.g., NBO charges) identifies rate-limiting steps .
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to optimize mixing and temperature gradients during synthesis .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict yields or side products based on substituent properties (e.g., Hammett σ values) .
Q. How to design a scalable synthesis protocol while maintaining product integrity?
- Methodological Answer :
Q. Process Intensification :
- Replace batch reactors with continuous flow systems to enhance heat control and reduce reaction time .
Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>95% by HPLC) and establish design spaces for solvent ratios, catalyst loading, and temperature .
In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How to address inconsistencies in enzyme inhibition data across structurally similar analogs?
- Methodological Answer :
Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., weak inhibitors 7a-h vs. moderate 7i,k in ).
Proteomic Profiling : Assess off-target effects (e.g., acetylcholinesterase vs. α-glucosidase selectivity) to rule out non-specific binding .
Crystallographic Studies : Resolve X-ray structures of inhibitor-enzyme complexes to identify binding mode variations (e.g., steric clashes in bulky substituents) .
Tables
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Example IC₅₀ Values for α-Glucosidase Inhibitors
| Compound | IC₅₀ (μM) | Substituent |
|---|---|---|
| 7i | 86.31 ± 0.11 | 4-Methoxyphenyl |
| 7k | 81.12 ± 0.13 | 3,4-Dimethoxyphenyl |
| Acarbose | 37.38 ± 0.12 | Reference Standard |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
